Metallo-|A-lactamase-IN-12 Metallo-|A-lactamase-IN-12
Brand Name: Vulcanchem
CAS No.:
VCID: VC16595590
InChI: InChI=1S/C18H19NO4/c20-17(13-7-12-15-8-3-1-4-9-15)19-23-18(21)22-14-16-10-5-2-6-11-16/h1-6,8-11H,7,12-14H2,(H,19,20)
SMILES:
Molecular Formula: C18H19NO4
Molecular Weight: 313.3 g/mol

Metallo-|A-lactamase-IN-12

CAS No.:

Cat. No.: VC16595590

Molecular Formula: C18H19NO4

Molecular Weight: 313.3 g/mol

* For research use only. Not for human or veterinary use.

Metallo-|A-lactamase-IN-12 -

Specification

Molecular Formula C18H19NO4
Molecular Weight 313.3 g/mol
IUPAC Name benzyl (4-phenylbutanoylamino) carbonate
Standard InChI InChI=1S/C18H19NO4/c20-17(13-7-12-15-8-3-1-4-9-15)19-23-18(21)22-14-16-10-5-2-6-11-16/h1-6,8-11H,7,12-14H2,(H,19,20)
Standard InChI Key HCJGHMQOAVFHGV-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CCCC(=O)NOC(=O)OCC2=CC=CC=C2

Introduction

The Role of Metallo-β-Lactamases in Antibiotic Resistance

Metallo-β-lactamases (MBLs) are zinc-dependent enzymes that hydrolyze β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments for multidrug-resistant Gram-negative infections . These enzymes are classified into subclasses B1, B2, and B3 based on structural variations in their active sites, with subclass B1 enzymes (e.g., NDM-1, VIM-2) being the most clinically prevalent . MBLs employ a dinuclear zinc center to catalyze the cleavage of the β-lactam ring, rendering antibiotics ineffective .

The global dissemination of MBL-encoding genes, particularly among Enterobacterales, Pseudomonas aeruginosa, and Acinetobacter baumannii, has necessitated the development of MBL inhibitors to restore carbapenem efficacy .

Mechanistic Strategies for MBL Inhibition

MBL inhibitors typically function through one of two mechanisms:

  • Zinc Chelation: Direct sequestration of zinc ions from the enzyme’s active site, destabilizing its structure.

  • Covalent Modification: Formation of irreversible bonds with catalytic residues or β-lactam mimics that block substrate access.

Zinc Chelators as MBL Inhibitors

Cyclic polyaminocarboxylates, such as NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) and DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), exhibit potent zinc-chelating activity. When conjugated to β-lactam scaffolds, these chelators demonstrate enhanced pharmacokinetic properties and reduced off-target effects compared to standalone chelators . For example, the compound BP1, a cephalosporin-NOTA conjugate, reduced meropenem MICs to ≤0.5 mg/L against MBL-producing Enterobacterales .

β-Lactam-Derived Inhibitors

Recent work has explored β-lactam analogs with modified side chains that resist hydrolysis. Time-resolved crystallographic studies of L1 MBL from Stenotrophomonas maltophilia revealed that moxalactam binding precedes β-lactam ring cleavage at 150 ms, followed by product displacement at 2,000 ms . These insights inform the design of non-hydrolyzable β-lactam mimics.

Structural and Chemical Properties of MBL Inhibitors

While "Metallo-β-lactamase-IN-12" remains uncharacterized in the literature, its nomenclature suggests structural similarity to inhibitors like "Metallo-β-lactamase-IN-7" (PubChem CID: 162421325), a benzothiazole-imidazole carboxylic acid derivative . Key features of related compounds include:

Table 1: Comparative Analysis of MBL Inhibitors

PropertyBP1 Metallo-β-lactamase-IN-7
Molecular FormulaC₂₀H₂₄N₄O₈SC₁₂H₁₀N₄O₂S
Molecular Weight504.49 g/mol274.30 g/mol
Zinc ChelationNOTA conjugateImidazole-carboxylic acid
Synergy with CarbapenemsYes (Meropenem)Not reported

Preclinical and Clinical Development

Infex Therapeutics’ MBL inhibitor program exemplifies translational efforts to combat carbapenem-resistant infections. Their lead candidate, designed for intravenous co-administration with carbapenems, targets MBL-producing pathogens causing sepsis, pneumonia, and intra-abdominal infections . Preclinical studies highlight the importance of balancing zinc affinity and bacterial permeability to avoid cytotoxicity .

Challenges and Future Directions

  • Pharmacokinetic Optimization: Many MBL inhibitors exhibit rapid renal clearance due to high polarity . Prodrug strategies or lipophilic modifications may improve bioavailability.

  • Resistance Mitigation: Combinatorial therapies with β-lactamase-stable antibiotics (e.g., cefiderocol) could delay resistance emergence.

  • Structural Biology: Advances in time-resolved crystallography, as demonstrated for L1 MBL , will refine inhibitor design by capturing transient reaction intermediates.

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